![molecular formula C8H8N4O3 B11727144 [(E)-[(4-nitrophenyl)methylidene]amino]urea](/img/structure/B11727144.png)
[(E)-[(4-nitrophenyl)methylidene]amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-[(4-nitrophenyl)methylidene]amino]urea is a chemical compound with the molecular formula C8H8N4O3. It is also known as 4-nitrobenzaldehyde semicarbazone. This compound is characterized by the presence of a nitrophenyl group attached to a methylideneamino group, which is further connected to a urea moiety. The compound is known for its applications in various fields of scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the reaction of 4-nitrobenzaldehyde with semicarbazide under specific conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(E)-[(4-nitrophenyl)methylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the nitrophenyl group can lead to the formation of nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of aminophenyl derivatives.
Substitution: Substitution reactions can yield various substituted urea derivatives depending on the nucleophile used.
科学研究应用
[(E)-[(4-nitrophenyl)methylidene]amino]urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of [(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress pathways and enzyme inhibition.
相似化合物的比较
[(E)-[(4-nitrophenyl)methylidene]amino]urea can be compared with other similar compounds such as:
4-nitrophenyl-N-benzylcarbamate: This compound also contains a nitrophenyl group and is used in the synthesis of urea derivatives.
N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine: A more complex derivative with similar functional groups.
2-[(E)-{[4-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}benzyl)phenyl]imino}methyl]-4-nitrophenol: Another compound with a nitrophenyl group and urea moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H8N4O3 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC 名称 |
[(Z)-(4-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5- |
InChI 键 |
PMJVNUNOOIWGHN-YHYXMXQVSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


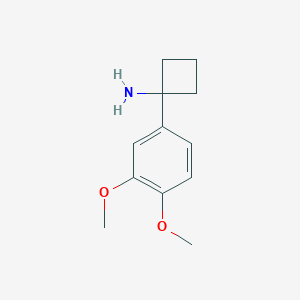
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
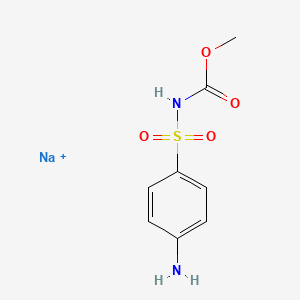
![1-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-1-phenylmethanamine](/img/structure/B11727089.png)
![2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide](/img/structure/B11727091.png)

![3-({4-[1-(Hydroxyimino)ethyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B11727098.png)
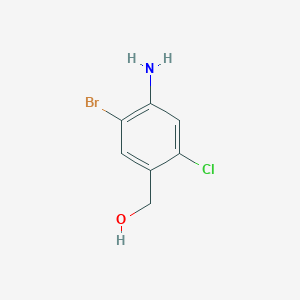
![7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
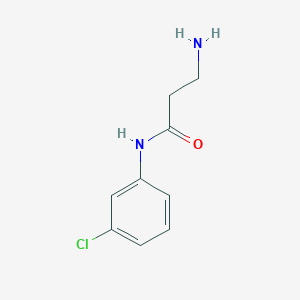
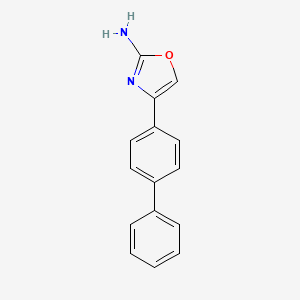
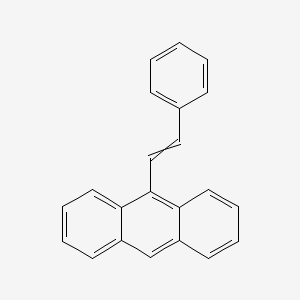
![6-methyl-2-[(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B11727128.png)
![1-[3-(2,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B11727135.png)
